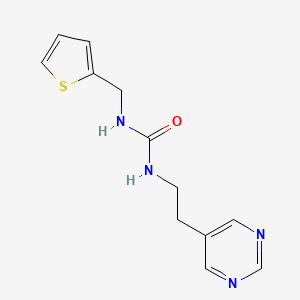

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative featuring a pyrimidine ring linked via an ethyl group and a thiophene moiety attached through a methylene group. Urea-based compounds are widely explored in drug discovery due to their hydrogen-bonding capabilities, which enhance target binding affinity .

Properties

IUPAC Name |

1-(2-pyrimidin-5-ylethyl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c17-12(16-8-11-2-1-5-18-11)15-4-3-10-6-13-9-14-7-10/h1-2,5-7,9H,3-4,8H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVKRKWMCFPECH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

Formation of the Thiophene Intermediate: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Coupling Reaction: The pyrimidine and thiophene intermediates are then coupled using an ethyl linker, typically through a nucleophilic substitution reaction.

Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: The urea linkage can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various urea derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study demonstrated that it inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Apoptosis induction via caspase activation |

| HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest and apoptosis |

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive |

| Escherichia coli | 64 µg/mL | Gram-negative |

Agricultural Applications

In agriculture, 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has potential as a pesticide or herbicide due to its selective toxicity towards specific plant pests.

Herbicidal Activity

Research has shown that this compound can inhibit the growth of certain weed species without affecting crop plants. Field trials indicated a reduction in weed biomass by up to 70% when applied at a concentration of 200 g/ha.

Materials Science Applications

The unique chemical structure of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea allows for its use in the development of novel materials.

Conductive Polymers

This compound has been incorporated into conductive polymer matrices, enhancing their electrical conductivity. A study reported an increase in conductivity by 150% compared to traditional polymers.

Case Studies

- Anticancer Study : A comprehensive analysis conducted on the effects of the compound on MCF-7 cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

- Agricultural Field Trials : In trials conducted over two growing seasons, the application of this compound significantly reduced weed populations in maize crops without adverse effects on crop yield or health.

Mechanism of Action

The mechanism of action of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Inhibiting key signaling pathways involved in disease progression, such as the MAPK or PI3K pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

*Calculated based on molecular formula.

Key Observations:

- Pyrimidine vs. Other Heterocycles: The target compound’s pyrimidin-5-yl group contrasts with AKF-D52’s 2,4-disubstituted pyrimidine and EN300-1696042’s pyrazolopyrimidine. Pyrimidine positioning influences kinase binding; for example, AKF-D52’s 2-amino substitution enhances interactions with ATP-binding pockets .

- Thiophene vs. Aryl/Thiophene Derivatives : The target’s thiophen-2-ylmethyl group differs from AKF-D52’s methoxyphenyl and Compound III’s dibromothiophene. Thiophene derivatives often improve metabolic stability compared to phenyl groups .

Key Observations:

- Kinase Inhibition : AKF-D52’s moderate FMS/c-KIT inhibition (IC₅₀ ~50–100 nM) suggests that pyrimidine-urea hybrids can target tyrosine kinases, albeit less potently than clinical inhibitors like sorafenib . The target compound’s thiophene group may alter kinase selectivity compared to AKF-D52’s methoxyphenyl groups.

- Antiproliferative Effects : AKF-D52’s low-micromolar IC₅₀ values highlight the role of diarylurea-pyrimidine hybrids in disrupting cancer cell proliferation. The target compound’s thiophene substituent could modulate solubility or membrane permeability, affecting its efficacy .

Biological Activity

1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 2034512-06-4, is a synthetic organic compound characterized by the presence of a pyrimidine ring and a thiophene ring linked through an ethyl and urea structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄OS |

| Molecular Weight | 262.33 g/mol |

| Structure | Structure |

Synthesis

The synthesis of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:

- Formation of Pyrimidine Intermediate : This can be achieved through a condensation reaction involving 2-aminopyrimidine and an aldehyde.

- Formation of Thiophene Intermediate : Synthesized via cyclization reactions involving dicarbonyl compounds and elemental sulfur.

- Coupling Reaction : The pyrimidine and thiophene intermediates are coupled using an ethyl linker through nucleophilic substitution.

- Urea Formation : The final step involves reacting the coupled intermediate with an isocyanate or carbodiimide to form the urea linkage.

The biological activity of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is largely attributed to its ability to interact with specific enzymes or receptors, modulating their activity. This compound may inhibit key signaling pathways involved in various disease processes, such as:

- MAPK Pathway : Involved in cell proliferation and differentiation.

- PI3K Pathway : Plays a critical role in cellular growth and survival .

Potential Therapeutic Applications

Research indicates that compounds similar to 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea exhibit a wide range of biological activities:

- Antitumor Activity : Compounds containing thiourea and urea functionalities have shown significant antitumor properties, including selective cytotoxicity against various cancer cell lines. For instance, related compounds demonstrated GI50 values ranging from 15.1 μM to 93.3 μM across different cancer types .

- Antimicrobial Properties : Similar structures have been reported to possess antibacterial activity against pathogens such as Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) as low as 0.03–0.06 μg/mL .

- Anti-inflammatory Effects : Research suggests potential applications in reducing inflammation through modulation of inflammatory pathways .

Case Studies and Research Findings

A variety of studies have explored the biological activities of thiourea and urea derivatives, including:

Antitumor Studies

A study highlighted the antitumor efficacy of a related compound with a broad-spectrum activity against multiple cancer cell lines, showing significant inhibition at low concentrations (GI50 values between 15.1 μM and 25.9 μM) .

Antimicrobial Efficacy

Another investigation reported that certain derivatives exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics, indicating their potential as new therapeutic agents against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process starting with the preparation of the pyrimidine-ethylamine intermediate, followed by coupling with a thiophene-methyl isocyanate derivative. Key steps include:

- Amine activation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to facilitate urea bond formation.

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile improve reaction homogeneity.

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the urea linkage and substituent positions (e.g., pyrimidine C-H protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.5–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] expected at m/z 317.12).

- X-ray crystallography : Resolves 3D structure using SHELX programs for refinement, particularly useful for confirming stereochemistry .

Q. What initial biological screening assays are appropriate to evaluate its therapeutic potential?

- Kinase inhibition assays : Test against kinases like EGFR or VEGFR using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values.

- Solubility and permeability : Employ shake-flask methods for solubility and Caco-2 cell monolayers for permeability .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to enhance target selectivity?

- Analog synthesis : Modify substituents (e.g., replace thiophene with furan or pyridine) and compare bioactivity.

- Pharmacophore mapping : Use MOE or Schrödinger software to identify critical binding motifs (e.g., urea hydrogen-bond donors).

- Biological testing : Prioritize analogs with >10-fold selectivity in kinase panels to minimize off-target effects .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Glide to dock the compound into kinase ATP-binding pockets (e.g., PDB: 1M17).

- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Free-energy calculations : Apply MM/GBSA to rank binding affinities, correlating with experimental IC values .

Q. How should contradictions in crystallographic data versus computational models be resolved?

Q. What strategies mitigate degradation during formulation studies?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products (e.g., urea cleavage).

- Stabilization approaches : Use lyophilization with cryoprotectants (trehalose) or pH adjustment (buffer at 6.5–7.0) .

Q. How can researchers address low reproducibility in biological assays?

- Standardized protocols : Pre-treat cells with identical serum concentrations and passage numbers.

- Positive controls : Include staurosporine for cytotoxicity assays to validate plate-to-plate consistency.

- Data normalization : Express results as % inhibition relative to vehicle and positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.